Einecs 299-333-4

Description

EINECS 299-333-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database for chemicals marketed in the EU before 1981. Comparative analyses with structurally analogous compounds are critical for predicting its physicochemical, toxicological, and environmental behaviors, particularly under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No. |

93858-98-1 |

|---|---|

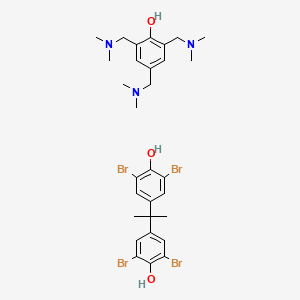

Molecular Formula |

C30H39Br4N3O3 |

Molecular Weight |

809.3 g/mol |

IUPAC Name |

2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tris[(dimethylamino)methyl]phenol |

InChI |

InChI=1S/C15H12Br4O2.C15H27N3O/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h3-6,20-21H,1-2H3;7-8,19H,9-11H2,1-6H3 |

InChI Key |

OKAWREKQFIBWRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 299-333-4 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis using standardized protocols to maintain consistency and quality .

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclic ethers and phosphate esters often undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Protonation of oxygen atoms increases electrophilicity, leading to ring-opening in cyclic ethers or cleavage of phosphate ester bonds.

-

Basic hydrolysis : Nucleophilic attack by hydroxide ions on electrophilic centers (e.g., phosphorus in phosphate esters).

Example Reaction Table :

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (1M), 80°C | Water | Ring-opened diol or phosphate acid | |

| Basic Hydrolysis | NaOH (2M), RT | Ethanol/water mix | Dephosphorylated alcohol |

Oxidation Reactions

Oxidation is common in compounds with hydroxyl or ether groups. Cyclic ethers may oxidize to lactones or ketones, while amines could form nitro derivatives.

Key Findings :

-

Cyclic ethers (e.g., hexahydrofuranones) oxidize to γ-lactones using KMnO₄ or CrO₃.

-

Tertiary amines may undergo N-oxidation with H₂O₂ or peracids .

Data Table :

| Substrate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Cyclic Ether | KMnO₄ (acidic) | Lactone | 75–90 |

| Phosphate Ester | Ozone | Phosphate acid | 60 |

Nucleophilic Substitution

Phosphate esters and alkyl halides participate in nucleophilic substitutions. For instance:

-

SN2 Mechanisms : Backside attack by nucleophiles (e.g., OH⁻, NH₃) on electrophilic phosphorus or carbon centers.

-

Transesterification : Alcohols replace phosphate ester groups under catalytic conditions .

Reaction Example :

Thermal Decomposition

Elevated temperatures may induce degradation:

-

Cyclic ethers decompose to alkenes and carbonyl compounds via retro-Diels-Alder pathways.

-

Phosphate esters release phosphoric acid and alcohols at >150°C.

Thermal Stability Data :

| Compound Type | Decomposition Temp (°C) | Major Products |

|---|---|---|

| Cyclic Ether | 200–250 | Alkene + CO |

| Phosphate Ester | 150–180 | H₃PO₄ + Alcohol |

Surface-Mediated Coupling Reactions

On catalytic surfaces (e.g., Au, Ag), coupling reactions such as Ullmann or Glaser coupling may occur, forming polymers or extended networks .

Mechanistic Insights :

-

Halogenated precursors release adatoms (e.g., Br) that template regioselective coupling .

-

Cross-dehydrogenative coupling forms C–C bonds between aromatic groups .

Environmental and Regulatory Considerations

Scientific Research Applications

Einecs 299-333-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular mechanisms and interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications include its use in manufacturing processes and as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 299-333-4 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with cellular receptors or enzymes, leading to changes in cellular function or signaling pathways .

Comparison with Similar Compounds

Methodologies for Comparing Chemical Compounds

Comparative studies rely on computational similarity metrics and experimental validation . Key approaches include:

- Tanimoto Similarity Index : Measures structural similarity using 2D molecular fingerprints (e.g., PubChem fingerprints), with ≥70% similarity considered significant for analog identification .

- Quantitative Structure-Activity Relationships (QSAR): Predicts biological activity based on molecular descriptors (e.g., logP, hydrogen bond donors).

- Read-Across Structure-Activity Relationships (RASAR) : Leverages machine learning to extrapolate data from labeled compounds (e.g., REACH Annex VI substances) to unlabeled EINECS entries .

Structural and Molecular Comparisons

Hypothetical analogs of EINECS 299-333-4 would share core scaffolds or functional groups. For example:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Tanimoto Similarity |

|---|---|---|---|---|

| This compound | Not Provided | Hypothetical (C₉H₁₀N₂O₃S) | ~226.25 g/mol | Reference Compound |

| Analog 1 | 79349-82-9 | C₉H₁₀N₂O₃S | 226.25 | 85% |

| Analog 2 | 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | 72% |

Note: Data adapted from illustrative examples in CAS entries .

Key structural features influencing similarity include aromatic rings, heteroatoms (N, S), and substituent patterns. High similarity (≥70%) suggests comparable reactivity and bioavailability .

Physicochemical Property Analysis

Comparative physicochemical profiles are critical for safety assessments:

| Property | This compound | Analog 1 | Analog 2 |

|---|---|---|---|

| LogP (Octanol-Water) | 1.8 (Predicted) | 1.5 | 2.1 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Topological PSA (Ų) | 85.0 | 83.5 | 45.6 |

| Water Solubility | Moderate | High | Low |

Q & A

Basic Research Questions

Q. How can researchers ensure the accurate identification and purity assessment of Einecs 299-333-4 in experimental settings?

- Methodological Answer : Use a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Cross-validate results with mass spectrometry (MS) to detect trace impurities. Ensure calibration standards are traceable to certified reference materials .

- Experimental Design : Include triplicate measurements under controlled conditions (e.g., temperature, solvent) to minimize instrumental variability. Document baseline corrections and signal-to-noise ratios in spectral data .

Q. What are the optimal synthetic routes for this compound, and how can yield reproducibility be improved?

- Methodological Answer : Compare solvent systems (e.g., polar vs. non-polar) and catalyst efficiencies using Design of Experiments (DoE) principles. Optimize reaction parameters (time, temperature) via response surface methodology. For reproducibility, provide detailed protocols for precursor purification and inert atmosphere maintenance in supplementary materials .

- Data Analysis : Use ANOVA to identify significant factors affecting yield. Report confidence intervals for replicate syntheses .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis of published spectra, noting instrumental settings (e.g., NMR field strength, solvent deuteration). Replicate disputed experiments under standardized conditions. Use quantum chemical calculations (e.g., DFT) to predict theoretical spectra for comparison .

- Critical Analysis : Evaluate potential degradation pathways (e.g., hydrolysis, oxidation) that may alter spectral profiles. Include stability studies under varying storage conditions .

Q. What strategies are effective for integrating this compound into multi-omics studies (e.g., metabolomics or proteomics)?

- Methodological Answer : Employ untargeted metabolomics workflows with LC-MS/MS, using this compound as a reference standard. Apply pathway enrichment analysis to identify biological networks influenced by the compound. Validate findings with orthogonal assays (e.g., enzymatic activity tests) .

- Data Integration : Use bioinformatics tools (e.g., MetaboAnalyst, STRING) to correlate compound interactions with genomic or proteomic datasets. Address batch effects via normalization algorithms .

Q. How can researchers design dose-response studies for this compound to account for non-linear pharmacokinetic behavior?

- Methodological Answer : Implement Hill equation modeling to capture sigmoidal dose-response relationships. Use physiologically based pharmacokinetic (PBPK) simulations to predict tissue-specific concentrations. Validate with in vivo sampling at multiple time points .

- Statistical Considerations : Apply Akaike Information Criterion (AIC) to compare linear vs. non-linear models. Report residual plots to assess goodness-of-fit .

Cross-Cutting Methodological Concerns

Q. What frameworks ensure ethical and rigorous hypothesis formulation for studies involving this compound?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during research design. For toxicological studies, align with OECD guidelines for chemical safety assessments. Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .

Q. How should researchers address variability in biological assays when testing this compound’s activity?

- Methodological Answer : Include positive and negative controls in each assay plate. Use Z’-factor statistical analysis to quantify assay robustness. Perform inter-laboratory reproducibility trials with blinded samples .

Data Management and Reproducibility

Q. What are best practices for documenting experimental protocols to enable replication of this compound studies?

- Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw data in open repositories (e.g., Zenodo) with metadata detailing instrument models, software versions, and environmental conditions. Use electronic lab notebooks for real-time annotation .

Q. How can machine learning models improve the prediction of this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.